molecular formula C12H10F3NO2 B13729348 3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid

3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid

Cat. No.: B13729348
M. Wt: 257.21 g/mol
InChI Key: GMRALACUMVPUNN-UHFFFAOYSA-N
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Description

3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid is an organic compound that features a trifluoromethyl group attached to an indole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using reagents like CF3SO2Na

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as the conversion of intermediates using oxalyl chloride and subsequent transformations to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Solvents: Solvents like dichloromethane and acetonitrile are often used to facilitate these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

3-[6-(trifluoromethyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)8-2-3-9-7(1-4-11(17)18)6-16-10(9)5-8/h2-3,5-6,16H,1,4H2,(H,17,18)

InChI Key

GMRALACUMVPUNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C2CCC(=O)O

Origin of Product

United States

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